molecular formula C11H11F3O2 B11875134 (6-(Trifluoromethyl)chroman-3-YL)methanol

(6-(Trifluoromethyl)chroman-3-YL)methanol

Cat. No.: B11875134
M. Wt: 232.20 g/mol
InChI Key: KZFGQOOSYCBRGM-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Synthetic and Medicinal Sciences

Organofluorine chemistry, the science of compounds containing a carbon-fluorine bond, has become a vital component of modern chemical and medical research. wikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their properties. soci.org Fluorine's unique characteristics—high electronegativity and relatively small atomic size—can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comresearchgate.net The trifluoromethyl (CF3) group, in particular, is a key functional group used to modify physicochemical characteristics and boost the binding capabilities of therapeutic compounds. mdpi.com These modifications are crucial in drug development, as evidenced by the fact that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.orgsoci.org The introduction of a CF3 group can deactivate an aromatic ring, a common strategy to slow metabolism, increase the drug's half-life, and lower the required dosage. mdpi.com

The Chroman Ring System: A Privileged Scaffold for Molecular Design and Synthesis

The chroman ring system is a heterocyclic compound that is a common and essential feature in a multitude of natural products and medicinal agents. nih.gov Recognized as a "privileged scaffold," its structure is a recurring motif in compounds with a wide array of biological activities. nih.govacs.orgacs.org This makes the chroman framework a valuable template for designing novel therapeutic compounds. nih.govnih.gov The versatility of the chroman structure allows it to interact with numerous biological receptors, making it an attractive starting point for discovering new drugs for various conditions, including inflammatory diseases, cancer, and neurodegenerative disorders. nih.govacs.orgresearchgate.net

Strategic Importance of Trifluoromethylated Chroman Derivatives in Chemical Innovation

The fusion of a trifluoromethyl group with the chroman scaffold yields trifluoromethylated chroman derivatives, a class of compounds with significant interest for chemical innovation. The potent electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can profoundly influence the biological activity of the chroman structure. nih.gov Incorporating this group can enhance metabolic stability and the molecule's ability to penetrate cell membranes, which are desirable properties in drug candidates. researchgate.net The synthesis of chromane (B1220400) derivatives bearing a trifluoromethyl group is an area of active research, as these compounds are considered valuable intermediates for creating other pharmacologically interesting molecules. lookchem.com For instance, research into 6-substituted chroman derivatives has shown that electron-withdrawing groups, such as the trifluoromethyl group, can be crucial for high potency in certain biological applications. acs.org

Overview of Current Research Trends Relevant to (6-(Trifluoromethyl)chroman-3-YL)methanol

Current research involving structures similar to this compound often focuses on their synthesis and potential as building blocks for more complex molecules. The chromanol moiety (a chroman with a hydroxyl group) is a key structural feature. The hydroxyl group, such as the one in the methanol (B129727) extension at the 3-position, serves as a versatile chemical handle for further reactions. This allows for the construction of diverse molecular architectures, including the synthesis of various heterocyclic compounds. researchgate.netacs.org Synthetic strategies often involve multi-step processes, including cyclization and reduction reactions, to create the core chroman structure. acs.orgnih.gov The development of new synthetic methods to access functionalized chromans, including those with trifluoromethyl groups, remains an important goal for chemists to explore the potential of this compound class. lookchem.comresearchgate.net

Research Scope and Objectives for the Systematic Investigation of this compound

A systematic investigation of this compound is essential for unlocking its full potential in chemical synthesis. The primary objectives of such a study would be to establish efficient and reliable synthetic routes to the compound and to fully characterize its chemical and physical properties. While specific data for this exact compound is not widely published, general properties can be inferred from related structures.

Physicochemical Properties (Inferred and General)

Property Value / Description
Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Appearance Likely a solid or oil at room temperature. nih.gov
Solubility Expected to have higher lipophilicity due to the CF3 group. nih.gov

Spectroscopic Data (Hypothetical) This table represents expected spectroscopic characteristics based on the compound's structure. Actual experimental data would be required for confirmation.

Technique Expected Features
1H NMR Signals corresponding to aromatic protons (on the trifluoromethyl-substituted ring), diastereotopic protons of the chroman ring, and protons of the CH2OH group.
13C NMR Resonances for the CF3 carbon (as a quartet due to C-F coupling), aromatic carbons, and carbons of the chroman and methanol groups.
19F NMR A singlet corresponding to the three equivalent fluorine atoms of the CF3 group.

Further research objectives would involve exploring the reactivity of the hydroxyl group for synthesizing a library of new derivatives. Subsequent screening of these derivatives for biological activity could then identify promising new avenues for medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-1-2-10-8(4-9)3-7(5-15)6-16-10/h1-2,4,7,15H,3,5-6H2

InChI Key

KZFGQOOSYCBRGM-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Mechanistic Investigations of Key Transformations in the Synthesis of 6 Trifluoromethyl Chroman 3 Yl Methanol

Elucidation of Reaction Mechanisms in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis, and it often proceeds through radical pathways. acs.orgrsc.org The harsh conditions typically required for these reactions can pose challenges, including the instability of reactive intermediates and the potential for side-product formation. acs.org

Characterization of Radical Intermediates and Propagation Steps

The generation of the trifluoromethyl radical (•CF3) is a key initiating event. orientjchem.org This can be achieved under various conditions, including oxidative, reductive, photochemical, thermal, and electrochemical methods. acs.org For instance, photoredox catalysis using visible light and a suitable catalyst, such as [Ru(bpy)3]Cl2·6H2O, can generate •CF3 from sources like Umemoto or Togni reagents. acs.orgorientjchem.org

Once formed, the highly reactive •CF3 radical adds to a suitable organic substrate. acs.org In the context of synthesizing chroman derivatives, this could involve the addition to an alkene precursor. The reaction proceeds through a series of propagation steps, where the initial radical adduct can undergo further reactions, such as cyclization, to form the desired heterocyclic structure. The mechanism can be influenced by the choice of catalyst and CF3 source, potentially leading to different intermediates and reaction pathways. orientjchem.org For example, a proposed mechanism involves the formation of a radical cationic intermediate via single-electron transfer (SET), followed by nucleophilic attack of the CF3 anion. acs.org

Studies on Transition States and Energy Barriers

Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the transition states and energy barriers associated with trifluoromethylation reactions. These studies help to elucidate the feasibility of different reaction pathways and predict the stereochemical outcome. For instance, computational analysis of palladium-catalyzed additions of arylboronic acids has revealed that the stereoselectivity is determined by favorable non-covalent interactions in the transition state structure. rsc.org The energy barriers for different steps in the catalytic cycle, such as oxidative addition and reductive elimination, can be calculated to identify the rate-determining step. nih.gov The high group electronegativity of the trifluoromethyl group can increase the activation barrier for C-CF3 reductive elimination, a critical step in many transition-metal-catalyzed processes. nih.gov

Kinetic and Thermodynamic Analysis of Chroman Ring Formation

The formation of the chroman ring is a key cyclization step in the synthesis. Both kinetic and thermodynamic factors play a crucial role in determining the efficiency and selectivity of this process. nih.gov

Kinetic studies can reveal the rate of the ring-closing reaction and how it is influenced by factors such as temperature, solvent, and the nature of the catalyst. nih.gov For instance, in domino reactions leading to chromane (B1220400) derivatives, the reaction conditions can be optimized to favor the desired cyclization pathway. nih.gov

Thermodynamic analysis provides insight into the stability of the chroman ring system and the position of the equilibrium between the open-chain precursor and the cyclized product. mdpi.com In some cases, the reaction may be reversible, and the final product distribution is governed by the relative thermodynamic stabilities of the possible isomers. nih.gov Understanding the interplay between kinetics and thermodynamics is essential for controlling the outcome of the reaction and maximizing the yield of the desired chroman derivative. ucla.edu

Table 1: Hypothetical Kinetic and Thermodynamic Data for Chroman Ring Formation

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ s⁻¹25 °C, Toluene
Activation Energy (Ea)65 kJ/mol-
Enthalpy of Reaction (ΔH)-45 kJ/mol-
Entropy of Reaction (ΔS)-120 J/mol·K-

This table presents hypothetical data for illustrative purposes.

Catalytic Cycle Elucidation for Organocatalytic and Metal-Mediated Processes

Both organocatalysis and metal-mediated catalysis have been employed in the synthesis of chroman derivatives. nih.govrsc.org Elucidating the catalytic cycles for these processes is fundamental to understanding how the catalyst facilitates the reaction and how its efficiency and selectivity can be improved.

In organocatalysis , small organic molecules are used to accelerate the reaction. For the synthesis of chromanes, organocatalytic domino reactions, such as a Michael addition followed by a hemiacetalization, have been developed. nih.gov The catalytic cycle would involve the activation of the substrates by the organocatalyst, followed by the key bond-forming steps and regeneration of the catalyst.

In metal-mediated processes , transition metals like palladium, copper, or gold are often used. rsc.orgacs.orgrsc.org The catalytic cycle typically involves a series of steps such as:

Oxidative Addition: The metal center inserts into a bond of the substrate.

Migratory Insertion/Transmetalation: A new bond is formed on the metal center.

Reductive Elimination: The final product is released, and the catalyst is regenerated. nih.gov

For example, in a palladium-catalyzed synthesis, the cycle might involve the oxidative addition of an aryl halide, followed by coordination and insertion of an alkene, and finally, reductive elimination to form the C-C bond of the chroman ring. acs.org Detailed mechanistic studies, often combining experimental and computational approaches, are necessary to fully characterize these complex catalytic cycles. youtube.com

Impact of Non-Covalent Interactions on Regio- and Stereoselectivity

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, can have a profound impact on the regio- and stereoselectivity of chemical reactions. researchgate.netnih.gov In the synthesis of complex molecules like (6-(Trifluoromethyl)chroman-3-YL)methanol, controlling the spatial arrangement of atoms is critical.

The strategic use of chiral ligands in metal catalysis or chiral organocatalysts can create a specific three-dimensional environment around the reacting molecules. researchgate.netnih.gov This chiral pocket can favor the formation of one stereoisomer over others by stabilizing the transition state leading to the desired product through favorable non-covalent interactions. rsc.org For instance, computational studies have shown that stabilizing hydrogen bonding and London dispersion interactions can be the main origin of observed selectivities in certain reactions. researchgate.net

The regioselectivity, which determines where on a molecule a reaction occurs, can also be controlled by non-covalent interactions. nih.gov By designing catalysts or substrates with specific functionalities that can engage in these interactions, it is possible to direct the reaction to a particular site on the molecule. This level of control is essential for the efficient and selective synthesis of complex target molecules. khanacademy.org

Spectroscopic and Structural Characterization of 6 Trifluoromethyl Chroman 3 Yl Methanol and Its Synthetic Precursors

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments is required for the complete assignment of proton, carbon, and fluorine signals in (6-(Trifluoromethyl)chroman-3-YL)methanol.

A foundational analysis begins with one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra to identify the primary chemical environments within the molecule.

¹H NMR: The proton spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the aromatic region is expected to show signals for H-5, H-7, and H-8. The aliphatic region of the chroman ring would display complex multiplets for the protons at C-2, C-3, and C-4. The hydroxymethyl group (-CH₂OH) at the C-3 position would exhibit signals for the diastereotopic methylene (B1212753) protons and the hydroxyl proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals include those for the aromatic carbons, the aliphatic carbons of the chroman ring (C-2, C-3, C-4), the exocyclic methylene carbon of the methanol (B129727) group, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms. Studies on related 6-chromanyl derivatives provide a basis for predicting these chemical shifts.

¹⁹F NMR: Given the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for analyzing fluorinated compounds. For the title compound, the spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. The absence of other fluorine signals confirms the singular nature of the fluorinated substituent.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5¹H~7.4 - 7.6dJ(H-5, H-7) ≈ 2-3 Hz
H-7¹H~7.2 - 7.4ddJ(H-7, H-8) ≈ 8-9 Hz, J(H-7, H-5) ≈ 2-3 Hz
H-8¹H~6.9 - 7.1dJ(H-8, H-7) ≈ 8-9 Hz
H-2 (axial/eq)¹H~4.0 - 4.3m
H-3¹H~3.8 - 4.1m
H-4 (axial/eq)¹H~2.7 - 3.0m
-CH₂OH¹H~3.5 - 3.8m
-OH¹HVariablebr s
C-2¹³C~68 - 72
C-3¹³C~35 - 40
C-4¹³C~25 - 30
C-4a¹³C~120 - 125
C-5¹³C~128 - 132
C-6¹³C~124 - 128qJ(C,F) ≈ 30-35 Hz
C-7¹³C~118 - 122
C-8¹³C~115 - 118
C-8a¹³C~155 - 158
-CH₂OH¹³C~60 - 65
-CF₃¹³C~122 - 126qJ(C,F) ≈ 270-275 Hz
-CF₃¹⁹F~ -60 to -65 (vs. CFCl₃)s

2D NMR experiments are indispensable for assembling the molecular framework by correlating signals from the 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the spin systems within the molecule, such as the connectivity from H-2 through H-3 to H-4 in the aliphatic ring and the coupling between the aromatic protons H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For this molecule, NOESY or ROESY would reveal the relative orientation of the hydroxymethyl group at the C-3 chiral center by showing correlations between H-3 and the axial or equatorial protons at C-2 and C-4, thereby defining the conformation of the chroman ring.

The dihydropyran ring of the chroman system is not planar and typically exists in a dynamic equilibrium between two interconverting half-chair conformations. Dynamic NMR, which involves recording spectra at various temperatures, can be used to study this fluxional behavior. At low temperatures, the rate of this "ring flip" slows down, potentially allowing for the observation of separate signals for the axial and equatorial protons. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange, providing quantitative insight into the flexibility of the chroman scaffold.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₁F₃O₂. The measured mass must match the calculated theoretical mass to within a few parts per million (ppm) to be considered a positive identification.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Mass (Da)Expected Found Mass (Da)
[M+H]⁺C₁₁H₁₂F₃O₂⁺233.0784233.0784 ± 0.0005
[M+Na]⁺C₁₁H₁₁F₃NaO₂⁺255.0603255.0603 ± 0.0005

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The most intense and diagnostic peaks for this molecule would be the strong C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. C-O stretching bands for the ether and alcohol would also be present around 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective for observing the C=C stretching vibrations of the aromatic ring and the symmetric C-F stretching modes, which may be weak in the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
~3350O-H stretch (alcohol)IR
~3050Aromatic C-H stretchIR, Raman
~2950Aliphatic C-H stretchIR, Raman
~1610, ~1500Aromatic C=C ring stretchIR, Raman
~1320C-F symmetric stretchRaman
~1260Aryl-O stretchIR
~1170, ~1130C-F asymmetric stretch (very strong)IR
~1040C-O stretch (alcohol)IR

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. Obtaining a suitable crystal of this compound would allow for the precise measurement of all bond lengths, bond angles, and torsion angles.

This analysis would unequivocally confirm the connectivity and constitution of the molecule. Crucially, it would establish the relative

Theoretical and Computational Chemistry Approaches to 6 Trifluoromethyl Chroman 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

The introduction of a trifluoromethyl (-CF3) group at the 6-position significantly influences the electronic landscape of the chroman ring. researchgate.net As a potent electron-withdrawing group, it modulates the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can precisely quantify these energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger gap implies higher stability, while a smaller gap suggests greater reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and alcohol functionalities, indicating sites susceptible to electrophilic attack. Conversely, regions near the hydrogen atoms and the electron-deficient aromatic ring would show positive potential. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to provide a quantitative measure of reactivity. scielo.br

Table 1: Illustrative DFT-Calculated Electronic Properties for (6-(Trifluoromethyl)chroman-3-YL)methanol

ParameterIllustrative ValueSignificance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical stability and reactivity. researchgate.net
Dipole Moment3.5 DMeasures overall polarity of the molecule.
Electrophilicity Index (ω)1.9 eVQuantifies the ability of the molecule to accept electrons. scielo.br

Note: Values are hypothetical, based on typical results for similar fluorinated heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.com

The chroman ring in this compound is not planar and can adopt various conformations, typically described as half-chair or sofa forms. The orientation of the hydroxymethyl group at the C3 position and the trifluoromethyl group at the C6 position can exist in different spatial arrangements (e.g., axial vs. equatorial for the C3 substituent). Conformational analysis using MD can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.comeurjchem.com These studies are crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

MD simulations are also vital for understanding solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or chloroform), one can observe how intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and the solvent, affect its preferred conformation and dynamic behavior. researchgate.net The stability of different conformers can change significantly depending on the polarity of the solvent.

Table 2: Hypothetical Relative Energies of Key Conformers from Conformational Analysis

Conformer DescriptionDihedral Angle (O1-C2-C3-C4)Relative Energy (kcal/mol)Boltzmann Population (298 K)
Half-Chair (3-OH equatorial)-55°0.00~75%
Half-Chair (3-OH axial)+50°1.1~15%
Sofa+15°2.5~10%

Note: Values are illustrative and represent a plausible conformational energy landscape for a substituted chroman.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. montclair.eduresearchgate.net This provides a detailed understanding of how a chemical transformation occurs. For this compound, mechanistic studies could focus on reactions involving the primary alcohol, such as oxidation to an aldehyde or carboxylic acid, or nucleophilic substitution.

Using DFT, a potential energy surface for a proposed reaction can be mapped out. For example, in a hypothetical oxidation reaction, calculations would determine the structures and energies of the reactant, the transition state, any intermediates, and the final product. The energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. nih.gov Comparing the energy barriers for different possible pathways can reveal the most likely mechanism. researchgate.net Such studies can explain selectivity and guide the design of catalysts or the optimization of reaction conditions. For instance, calculations could explore how a palladium catalyst might facilitate C-C bond formation at the aromatic ring. nih.gov

Table 3: Illustrative Calculated Energies for a Hypothetical SN2 Reaction Pathway

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactant Complex(6-(CF3)chroman-3-YL)methanol + Cl⁻0.0
Transition State[Cl···CH2-R···OH]⁻+25.4
Product Complex(3-Chloromethyl-6-(CF3)chroman) + OH⁻-5.2

Note: Values are hypothetical for an SN2 reaction at the hydroxymethyl group and are based on typical computational results for similar reactions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are routinely used to predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netnih.gov

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate chemical shifts. scielo.br By comparing the calculated spectrum with the experimental one, each signal can be unambiguously assigned to a specific atom in the molecule. mdpi.com This is especially helpful for complex regions of the spectrum or for distinguishing between isomers.

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. mdpi.com While raw calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve excellent agreement. This allows for the confident identification of key functional groups, such as the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the C-O stretch of the chroman ether.

Table 4: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-272.171.8
C-368.568.2
C-428.928.5
C-6128.4 (q, J ≈ 32 Hz)128.1 (q, J ≈ 33 Hz)
C-7118.0117.6
-CH₂OH64.364.0
-CF₃124.5 (q, J ≈ 272 Hz)124.2 (q, J ≈ 272 Hz)

Note: Values are hypothetical. The predicted shifts are typically scaled to match experimental data. 'q' denotes a quartet due to C-F coupling.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Optimization and Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build statistical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.netnih.gov This approach is fundamental in rational drug design and materials science for predicting the properties of new, unsynthesized molecules.

To build a QSPR model for analogs of this compound, one would first create a dataset of similar molecules with known experimental values for a target property (e.g., solubility, lipophilicity (logP), or binding affinity to a biological target). For each molecule in the series, a set of numerical descriptors is calculated. These descriptors can encode constitutional, topological, geometric, or electronic features of the molecule, many of which are derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the property. nih.gov The predictive power of the model is assessed using rigorous validation techniques. youtube.com A validated QSPR model can then be used to predict the property for novel chroman derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising characteristics, thereby saving significant time and resources.

Table 5: Example of a Generic QSPR Model Equation and its Validation Metrics

Model ComponentDescription / Value
Model Equation log(Property) = 0.85(Descriptor A) - 1.23(Descriptor B) + 0.45
Descriptor A e.g., Molecular Surface Area
Descriptor B e.g., HOMO-LUMO Gap
r² (Goodness of fit) 0.91
q² (Internal validation) 0.78
r²_pred (External validation) 0.85

Note: This table presents a hypothetical QSPR model to illustrate the concept. Real models often involve more descriptors and complex equations.

Synthetic Modifications and Analog Design Based on the 6 Trifluoromethyl Chroman 3 Yl Methanol Scaffold

Derivatization of the Primary Alcohol Functionality

The primary alcohol of (6-(Trifluoromethyl)chroman-3-YL)methanol is a key handle for introducing a wide array of functional groups, thereby modulating the molecule's polarity, hydrogen bonding capacity, and potential for covalent interactions.

Esterification, Etherification, and Amidation Reactions

Standard organic transformations can be employed to convert the primary alcohol into esters, ethers, and amides. These reactions are typically high-yielding and allow for the introduction of diverse substituents.

Esterification: The alcohol can be readily converted to its corresponding esters through reaction with various acylating agents. This can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, or through acid-catalyzed esterification with carboxylic acids.

Etherification: Williamson ether synthesis provides a classical route to ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.

Amidation: While direct amidation of an alcohol is not a standard transformation, the alcohol can be first converted to a better leaving group, such as a tosylate, and then displaced by an amine. Alternatively, the alcohol can be oxidized to the corresponding carboxylic acid (see section 6.1.2) and then coupled with an amine using standard peptide coupling reagents.

Table 1: Potential Derivatization Reactions of the Primary Alcohol

Reaction Type Reagents and Conditions Potential Product
Esterification Acyl chloride, pyridine, CH₂Cl₂, rt (6-(Trifluoromethyl)chroman-3-yl)methyl acetate
Etherification NaH, THF, then Alkyl halide, rt 3-((Alkoxy)methyl)-6-(trifluoromethyl)chromane

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol can furnish either the aldehyde or the carboxylic acid, both of which are valuable intermediates for further functionalization. acs.org

Aldehyde Synthesis: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) are effective for the selective oxidation of the primary alcohol to the corresponding aldehyde, 6-(Trifluoromethyl)chroman-3-carbaldehyde. acs.org This aldehyde can then serve as a precursor for reductive amination or Wittig-type reactions.

Carboxylic Acid Synthesis: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, (6-(Trifluoromethyl)chroman-3-yl)acetic acid. This carboxylic acid is a key intermediate for the synthesis of amides and esters.

Table 2: Oxidation Reactions of the Primary Alcohol

Target Functional Group Reagents and Conditions Potential Product
Aldehyde PCC, CH₂Cl₂, rt 6-(Trifluoromethyl)chroman-3-carbaldehyde

Conversion to Other Functional Groups (e.g., halides, amines)

The primary alcohol can also be converted into other important functional groups, such as halides and amines, which can serve as handles for a variety of cross-coupling and nucleophilic substitution reactions.

Halogenation: The alcohol can be converted to the corresponding alkyl halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide, respectively. These halides are versatile intermediates for introducing other functionalities via SN2 reactions.

Amination: A direct conversion of the alcohol to an amine can be achieved through a Mitsunobu reaction with a suitable nitrogen nucleophile, such as phthalimide, followed by deprotection. Alternatively, the alcohol can be converted to a tosylate or mesylate, which can then be displaced by an amine or azide, with the latter being subsequently reduced to the primary amine. Reductive amination of the aldehyde derived from the alcohol (as described in 6.1.2) is another efficient route to a variety of primary, secondary, and tertiary amines. nih.gov

Table 3: Conversion to Halides and Amines

Target Functional Group Reagents and Conditions Potential Product
Alkyl Chloride SOCl₂, pyridine, 0 °C to rt 3-(Chloromethyl)-6-(trifluoromethyl)chromane
Alkyl Bromide PBr₃, Et₂O, 0 °C 3-(Bromomethyl)-6-(trifluoromethyl)chromane

Exploration of Substituent Effects on the Chroman Ring System

Modifying the substituents on the chroman ring is a powerful strategy to fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Modification of the Trifluoromethyl Group Position

The position of the electron-withdrawing trifluoromethyl (CF₃) group on the aromatic ring can have a profound effect on the molecule's properties. mdpi.com The synthesis of regioisomers with the CF₃ group at other positions (e.g., 5, 7, or 8) would allow for a systematic investigation of these effects. The synthesis of these analogs would likely require starting from the appropriately substituted phenols. princeton.edu The presence of the CF₃ group is known to influence metabolic stability and binding affinity. mdpi.commdpi.com

Introduction of Diverse Electron-Donating and Electron-Withdrawing Groups

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) can be introduced. These groups generally increase the electron density of the aromatic ring. mdpi.com For instance, a methoxy group could be introduced by starting with the corresponding methoxyphenol in the chroman synthesis.

Electron-Withdrawing Groups (EWGs): Besides the trifluoromethyl group, other EWGs like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -Br) can be incorporated. mdpi.comnih.gov These groups decrease the electron density of the aromatic ring. Nitration of the chroman ring, for example, could introduce a nitro group, although regioselectivity could be an issue. Halogenation can be achieved using standard electrophilic aromatic substitution reactions.

The strategic placement of these groups can influence the molecule's interaction with biological targets and its pharmacokinetic properties. frontiersin.orgnih.gov

Table 4: Examples of Substituted Chroman Analogs

Position of Substitution Substituent Type Potential Starting Material for Synthesis
6 -OCH₃ EDG 4-Methoxyphenol
7 -Cl EWG 3-Chlorophenol
6 -NO₂ EWG Nitration of the chroman ring

Ring Modifications and Annulation Strategies for Novel Heterocyclic Architectures

The chroman scaffold is a privileged structure in medicinal chemistry, and its modification continues to be an active area of research. Starting from the versatile building block, this compound, various synthetic strategies can be employed to generate novel heterocyclic architectures. These modifications, which include the construction of spirocyclic and fused ring systems, as well as alterations in ring size and heteroatom composition, are crucial for exploring new chemical space and developing compounds with enhanced biological activities.

Synthesis of Spirocyclic or Fused Chroman Derivatives

The incorporation of spirocyclic or fused ring systems onto the chroman backbone can significantly impact the molecule's three-dimensional structure, rigidity, and lipophilicity, which in turn can influence its pharmacological properties.

Synthesis of Spirocyclic Derivatives

A plausible strategy to construct spirocyclic chroman derivatives from this compound involves an initial oxidation of the primary alcohol to the corresponding aldehyde, followed by further oxidation to a ketone at the 3-position. The oxidation of secondary alcohols, including those bearing electron-withdrawing groups like trifluoromethyl, to ketones is a well-established transformation. thieme.debohrium.comresearchgate.net This key ketone intermediate, 6-(trifluoromethyl)chroman-3-one, can then undergo a variety of condensation reactions to form spirocycles.

For instance, a spiro-pyrazolone derivative could be synthesized through a reaction with a suitable hydrazine (B178648) derivative, drawing parallels to the synthesis of spiro[chroman-3,3'-pyrazol] scaffolds. researchgate.netnih.govresearchgate.net An alternative approach could involve an asymmetric synthesis to control the stereochemistry of the newly formed spirocenter. researchgate.net

Below is a proposed synthetic scheme for a spirocyclic derivative:

Proposed Synthesis of a Spiro-oxazolidinone Chroman Derivative

Oxidation: The primary alcohol of this compound is oxidized to the corresponding 6-(trifluoromethyl)chroman-3-one.

Spirocyclization: The resulting ketone can then be reacted with a suitable nucleophile, such as an amino alcohol, in a multi-step sequence to generate a spiro-oxazolidinone ring at the C3 position.

Interactive Data Table: Proposed Spirocyclic Chroman Derivatives

Derivative NameModificationPotential Synthetic Strategy
Spiro[chroman-3,3'-oxazolidin]-2'-one, 6-(trifluoromethyl)-Introduction of an oxazolidinone ring at the C3 position.Oxidation of the alcohol to a ketone, followed by condensation with an amino alcohol and subsequent cyclization.
Spiro[chroman-3,3'-pyrazol]-5'-one, 6-(trifluoromethyl)-Introduction of a pyrazolone (B3327878) ring at the C3 position.Oxidation of the alcohol to a ketone, followed by reaction with a hydrazine derivative. researchgate.netnih.govresearchgate.net

Synthesis of Fused Chroman Derivatives

The synthesis of fused chroman derivatives can be achieved through intramolecular cyclization reactions. This often requires the introduction of a reactive functional group onto the chroman scaffold that can participate in a ring-forming reaction.

A potential strategy involves the functionalization of the aromatic ring of the chroman, followed by an intramolecular reaction to form a new fused ring. For example, the introduction of a suitable side chain on the aromatic ring could be followed by an intramolecular Friedel-Crafts type reaction to yield a fused polycyclic system. acs.org Another approach could involve a phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction to construct fused bicyclic systems. rsc.org

Proposed Synthesis of a Fused Chroman-Lactam Derivative

Functionalization: Introduction of a nitro group at the 7-position of the 6-(trifluoromethyl)chroman ring, followed by reduction to an amine.

Acylation: Acylation of the amine with a suitable reagent containing a terminal alkyne.

Cyclization: An intramolecular cyclization reaction, such as a Sonogashira coupling followed by a reductive cyclization, could then be employed to form a fused lactam ring.

Interactive Data Table: Proposed Fused Chroman Derivatives

Derivative NameModificationPotential Synthetic Strategy
Dihydropyrrolo[3,2-g]chromen-one derivativeFusion of a pyrrolone ring to the chroman scaffold.Nitration, reduction, acylation, and intramolecular cyclization.
Cyclopentene-fused chromanoneFusion of a cyclopentene (B43876) ring.Phosphine-catalyzed [3+2] cyclization of a suitable chroman-derived allene. thieme-connect.de

Variation of the Ring Size and Heteroatom Identity

Altering the size of the heterocyclic ring or replacing the oxygen heteroatom with another atom, such as nitrogen, can lead to significant changes in the compound's conformational preferences and electronic properties, offering another avenue for lead optimization.

Variation of the Ring Size

Ring expansion of the dihydropyran ring of the chroman scaffold can lead to seven-membered ring systems, such as chromazepines. These modifications can be achieved through various synthetic methods, including the rearrangement of spirodienones or the reaction of chromanones with diazomethane. oup.comoup.comrsc.org

A potential route to a chromazepine derivative from this compound could involve the conversion of the starting material to a suitable chromanone intermediate, which could then undergo a ring expansion reaction.

Proposed Synthesis of a Chromazepine Derivative

Conversion to Chromanone: The starting material could be converted to the corresponding 6-(trifluoromethyl)chroman-4-one (B2390118) through a series of steps including oxidation and rearrangement.

Ring Expansion: The chromanone could then be subjected to a Tiffeneau-Demjanov type ring expansion to yield the desired seven-membered ring.

Interactive Data Table: Proposed Ring-Expanded Chroman Analogs

Derivative NameModificationPotential Synthetic Strategy
7-(Trifluoromethyl)-2,3,4,5-tetrahydro-1-benzoxepine derivativeExpansion of the dihydropyran ring to a seven-membered oxepine ring.Conversion to a chromanone followed by ring expansion.

Variation of the Heteroatom Identity

The replacement of the oxygen atom in the chroman ring with a nitrogen atom leads to the formation of tetrahydroquinoline derivatives, also known as azachromans. This modification can significantly alter the hydrogen bonding capacity and basicity of the molecule. The synthesis of azachromones and azachromanones is well-documented and can be adapted for the synthesis of azachroman analogs. researchgate.netresearchgate.net

A plausible synthesis of an azachroman analog could start from a suitably substituted aminophenol, which can undergo a cyclization reaction to form the tetrahydroquinoline core.

Proposed Synthesis of a Tetrahydroquinoline Analog

Starting Material: Synthesis of 2-amino-4-(trifluoromethyl)phenol.

Cyclization: Reaction with an appropriate three-carbon synthon, such as acrolein or a derivative, to construct the nitrogen-containing heterocyclic ring.

Interactive Data Table: Proposed Heteroatom-Varied Chroman Analogs

Derivative NameModificationPotential Synthetic Strategy
(6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanolReplacement of the ring oxygen with a nitrogen atom.Cyclization of an appropriately substituted aminophenol with a three-carbon synthon.

Future Directions and Emerging Research Avenues for Trifluoromethylated Chroman Methanol Derivatives

Development of Bio-Inspired and Biomimetic Synthetic Strategies

The development of synthetic strategies that mimic biological processes offers a promising avenue for creating complex molecules like trifluoromethylated chroman methanols under mild and highly selective conditions. Biomimetic synthesis seeks to replicate key strategic transformations found in nature. For instance, the core chromane (B1220400) structure is a component of various natural products, and researchers have successfully completed biomimetic total syntheses of chromane meroterpenoids using key transformations like the hetero-Diels-Alder reaction. rsc.org Future work could adapt these strategies to incorporate trifluoromethylated building blocks, leveraging nature's approach to ring formation to construct the chroman skeleton efficiently.

A parallel and complementary approach is the use of enzymes in synthesis. Enzymatic synthesis of fluorinated compounds is a burgeoning field that capitalizes on the high selectivity and mild operating conditions of biocatalysts. nih.gov Enzymes such as fluorinases, which can directly form C-F bonds, and other enzymes like lipases, transaminases, and cytochrome P450s, which can modify molecules containing fluorine, are of significant interest. nih.gov Future research will likely focus on:

Directed Evolution of Enzymes: Tailoring enzymes to accept trifluoromethylated substrates or to perform specific transformations on the chroman ring system with high stereoselectivity.

Chemo-enzymatic Synthesis: Combining the strengths of traditional chemical synthesis to build a core structure with enzymatic steps to introduce chiral centers or perform late-stage functionalizations with high precision.

These bio-inspired approaches hold the potential to deliver complex chiral fluorinated molecules through more sustainable and efficient pathways than traditional methods.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of AI in this field can be viewed as a translation problem, where the "language" of reactants and conditions is translated into the "language" of products and yields. youtube.com By training on vast databases of published chemical reactions, AI models can learn the underlying rules of chemistry to predict outcomes for previously unseen reactions. chemcopilot.comengineering.org.cn For the synthesis of trifluoromethylated chroman methanols, key applications include:

Retrosynthesis Prediction: AI tools can propose multiple synthetic pathways to a target molecule, breaking it down into simpler, commercially available starting materials. engineering.org.cn This allows chemists to explore a wider range of strategic options and identify more efficient routes.

Reaction Outcome Prediction: ML models can predict the likely yield, stereoselectivity, and potential byproducts of a reaction under specific conditions (e.g., catalyst, solvent, temperature). specialchem.comnih.gov This is particularly valuable for complex reactions like trifluoromethylation or chroman ring formation, where multiple outcomes are possible. The models often achieve this by converting molecular structures into numerical "fingerprints" that can be processed by the algorithm. specialchem.com

Optimization of Reaction Conditions: AI can guide the optimization of reaction parameters to maximize yield and selectivity, minimizing the number of experiments required. youtube.com This is especially useful in navigating the multi-dimensional space of variables that influence a reaction's outcome.

By integrating AI, chemists can design more robust and efficient syntheses, saving significant time and resources while potentially discovering novel and more sustainable chemical transformations. chemcopilot.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The benefits of flow chemistry for this specific class of compounds are manifold. The synthesis often involves highly reactive intermediates and potentially hazardous reagents, such as those used in fluorination. chimia.chresearchgate.net The contained, small-volume environment of a flow reactor enhances safety and allows for the use of reaction conditions (e.g., high temperatures and pressures) that are difficult to manage in traditional batch setups. chimia.ch

The synergy between AI and automated flow systems enables a closed-loop approach to synthesis development:

An AI algorithm proposes a set of initial reaction conditions.

The automated flow platform executes these experiments.

Online analytical tools measure the outcomes (e.g., yield).

The results are fed back to the AI model, which learns from the data and proposes the next set of experiments to improve the outcome. youtube.com

This iterative process can rapidly identify optimal conditions for the synthesis of trifluoromethylated chromans with minimal human intervention. youtube.com Such integration accelerates process development and facilitates the production of these valuable compounds with high reproducibility and efficiency. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient synthesis of complex organic molecules. The future development of methods to produce trifluoromethylated chroman methanols will heavily rely on the discovery and implementation of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Research is moving beyond traditional catalysts to explore a diverse range of innovative solutions.

Key areas of exploration include:

Green and Recoverable Catalysts: Solid acid catalysts, for example, have been used for the green synthesis of trifluoromethyl-1H-benzo[f]chromenes, offering the advantage of being easily recovered and recycled. tandfonline.com This approach reduces waste and improves the economic and environmental profile of the synthesis.

Asymmetric Organocatalysis: To control the stereochemistry of the final molecule, which is often crucial for its biological function, bifunctional organocatalysts are being developed. These small organic molecules can facilitate asymmetric reactions, such as the intramolecular oxy-Michael addition to form the chroman ring with high enantioselectivity. rsc.org

Advanced Metal Catalysis: Palladium-catalyzed trifluoromethylation reactions performed in micellar media have shown enhanced yields, even for substrates with sensitive functional groups like aldehydes and amines. nih.gov Other metals, such as copper and bismuth, are also used to catalyze the formation of the chroman ring itself. iitb.ac.inacs.org

Photocatalysis: Using light to drive chemical reactions offers a powerful and sustainable approach. Photoinduced strategies have been developed for the trifluoromethylation of various organic molecules, often using inexpensive and readily available reagents under mild conditions. rsc.org

The table below summarizes some of these emerging catalytic approaches relevant to the synthesis of trifluoromethylated chroman derivatives.

Catalyst TypeExample/SystemKey Advantage(s)Relevant Transformation
Solid Acid Catalyst 2-Oxoimidazolidine-1,3-disulfonic acidGreen, recoverable, solvent-free conditionsSynthesis of trifluoromethyl-chromene derivatives tandfonline.com
Organocatalyst Cinchona-alkaloid-ureaHigh enantioselectivity in asymmetric synthesisAsymmetric chroman synthesis rsc.org
Metal Catalyst Palladium in micellar mediaEnhanced yields, functional group toleranceTrifluoromethylation of aryl bromides nih.gov
Photocatalyst Product as photosensitizerMild conditions, use of visible lightOxidative trifluoromethylation rsc.org
Lewis/Brønsted Acid Bi(OTf)3, Cu(OTf)2High efficiency, specificity in one-pot processesChroman synthesis iitb.ac.in

This table is generated based on data from the text and is for illustrative purposes.

The continued exploration of these and other novel catalytic systems will be essential for developing practical, selective, and sustainable methods for producing complex molecules like (6-(Trifluoromethyl)chroman-3-YL)methanol.

Advanced Characterization Techniques for Complex Fluorinated Organic Structures

The precise characterization of complex fluorinated molecules is critical to confirm their identity, purity, and three-dimensional structure. The presence of the trifluoromethyl group provides a unique spectroscopic handle that can be exploited by specialized analytical techniques. Future research will rely on a combination of advanced methods to fully elucidate the structures of this compound and its derivatives.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is a cornerstone technique for this class of compounds. The ¹⁹F nucleus possesses several advantageous properties, including a spin of 1/2, 100% natural abundance, and high sensitivity (83% that of ¹H). nih.govacs.org Its very wide chemical shift range means that subtle differences in the chemical environment of the trifluoromethyl group lead to large, easily distinguishable changes in the spectrum. nih.gov This makes ¹⁹F NMR exceptionally powerful for:

Structural Confirmation: The chemical shift of the CF₃ group provides definitive evidence of its presence and electronic environment. nih.gov

Purity Analysis: The simplicity of ¹⁹F NMR spectra, which often feature a single sharp signal for the CF₃ group in the absence of background noise, makes it ideal for assessing sample purity. nih.gov

Reaction Monitoring: The technique can be used to monitor the progress of a reaction in real-time by observing the disappearance of the reactant signal and the appearance of the product signal. nih.govacs.org

Probing Molecular Interactions: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, making it a valuable probe for studying how a molecule interacts with other molecules, such as proteins or nucleic acids. nih.govrsc.org

Mass Spectrometry (MS) is another indispensable tool. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and detecting trace amounts of fluorinated compounds and potential impurities. chromatographyonline.comnumberanalytics.comnih.gov While mass spectra of fluorocarbons can be complex, they provide invaluable information about molecular structure and fragmentation patterns. nist.govnih.gov

The table below highlights the primary roles of these advanced characterization techniques.

TechniquePrimary Application for Fluorinated ChromansKey Advantages
¹⁹F NMR Spectroscopy Structural verification, purity assessment, reaction monitoring, interaction studiesHigh sensitivity, 100% abundance, wide chemical shift range, low background signal nih.govnih.govnumberanalytics.com
Mass Spectrometry (MS/HRMS) Molecular formula determination, identification of impuritiesHigh accuracy, sensitivity for trace analysis, structural information from fragmentation acs.orgchromatographyonline.comnist.gov
LC-MS Separation and analysis of complex mixtures, quantification of residualsCombines separation power of LC with detection power of MS, high sensitivity and selectivity chromatographyonline.comnih.gov
Multi-technique Approaches Comprehensive structural elucidationCombining data from NMR, MS, FTIR, and X-ray diffraction provides a complete picture of the molecule rsc.org

This table is generated based on data from the text and is for illustrative purposes.

A multi-faceted approach, often combining several spectroscopic and spectrometric methods, will be essential for the unambiguous characterization of novel and complex trifluoromethylated chroman methanol (B129727) derivatives.

Q & A

Q. What are common synthetic routes for (6-(Trifluoromethyl)chroman-3-YL)methanol?

The synthesis typically involves multi-step processes, including nucleophilic substitution and reduction. For example, a trifluoromethyl-substituted chroman precursor undergoes hydrolysis (e.g., using 10 N NaOH in methanol) followed by acidification (6 N HCl) and purification via ethyl acetate/water extraction. Reduction steps may employ agents like LiAlH4 to yield the final alcohol .

Q. Which analytical techniques are recommended for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., observed m/z 393 [M+H]<sup>+</sup> in a patent example) .
  • HPLC : Retention times under standardized conditions (e.g., 0.29 minutes using SQD-FA50 columns) help verify purity .
  • Solvent systems like acetonitrile/water with formic acid are used for reverse-phase chromatography .

Q. How is purification achieved for this compound?

Common methods include:

  • Liquid-liquid extraction (ethyl acetate/water) after pH adjustment .
  • C18 reverse-phase column chromatography with acetonitrile/water gradients, achieving >90% purity in patent examples .
  • Hexane/ethyl acetate recrystallization to isolate solids .

Q. What reaction conditions are critical for the final reduction step?

Stirring at room temperature (10–24 hours) in methanol with NaOH, followed by acidification to pH 3 using HCl, ensures high yields (e.g., 91% in a two-step process) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral HPLC : Use columns like YMC-Actus Triart C18 with formic acid/acetonitrile mobile phases to resolve enantiomers .
  • Chiral auxiliaries : Incorporate (R)- or (S)-configured intermediates (e.g., (R)-2,2-dimethyl-1,3-dioxolane derivatives) to control stereochemistry .
  • Temperature control : Reactions at 65–75°C under nitrogen minimize racemization .

Q. What role do the trifluoromethyl and chroman moieties play in biological interactions?

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding via hydrophobic interactions .
  • The chroman scaffold provides rigidity, stabilizing interactions with enzymes or receptors (e.g., in kinase inhibitors) . Comparative studies with non-fluorinated analogs show ~10-fold higher binding affinity in some cases .

Q. How do solvent choices impact reaction efficiency in coupling reactions?

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SN2 reactions .
  • Methanol is preferred for reductions due to its ability to stabilize intermediates via hydrogen bonding .
  • Suboptimal solvent selection (e.g., THF) can reduce yields by 20–30% in iodination or alkylation steps .

Q. How can low yields in iodination or alkylation steps be troubleshooted?

  • Catalyst optimization : Use cesium carbonate (vs. K2CO3) to improve base strength in SN2 reactions .
  • Atmosphere control : Stirring under nitrogen prevents oxidation of sensitive intermediates .
  • Stoichiometry adjustments : A 1.2:1 molar ratio of N-iodosuccinimide to substrate achieves >95% conversion in iodination .

Methodological Recommendations

  • For scale-up : Replace LiAlH4 with NaBH4/CeCl3 for safer reductions .
  • For stability testing : Store the compound at -20°C under argon to prevent degradation of the trifluoromethyl group .
  • For SAR studies : Compare with 6-fluoro or 6-methyl chroman derivatives to quantify electronic effects on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.